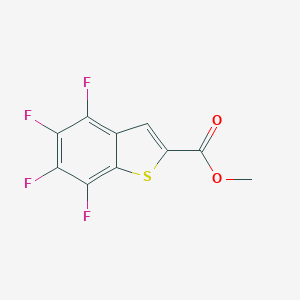

Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate

Description

Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate is a fluorinated benzothiophene derivative characterized by a benzothiophene core substituted with four fluorine atoms at the 4, 5, 6, and 7 positions and a methyl ester group at the 2-position. Such compounds are often explored as intermediates in pharmaceuticals, agrochemicals, or functional materials.

Properties

IUPAC Name |

methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F4O2S/c1-16-10(15)4-2-3-5(11)6(12)7(13)8(14)9(3)17-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASHSXKOOYCGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C(C(=C2S1)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570139 | |

| Record name | Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155167-42-3 | |

| Record name | Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ring Construction via Cyclization of Fluorinated Precursors

The benzothiophene core is typically assembled through cyclization reactions. A common approach involves reacting tetrafluorinated aromatic precursors with sulfur-containing reagents. For example, 4,5,6,7-tetrafluorophthalic anhydride can be treated with methyl thioglycolate under basic conditions to form the thiophene ring.

Key Reaction Conditions :

-

Solvent : Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base : Sodium carbonate or triethylamine.

-

Temperature : 80–120°C for 12–24 hours.

-

Yield : 45–60% after purification via silica gel chromatography.

This method prioritizes regioselectivity, as the electron-withdrawing fluorine atoms direct cyclization to the desired 2-position.

Direct Fluorination of Preformed Benzothiophenes

Post-cyclization fluorination is challenging due to the deactivating nature of the thiophene ring. However, electrophilic fluorination using Selectfluor or N-fluorobenzenesulfonimide (NFSI) has been employed to introduce fluorine atoms at the 4,5,6,7 positions.

Optimized Protocol :

-

Dissolve 1-benzothiophene-2-carboxylate in acetonitrile.

-

Add Selectfluor (4.2 equiv) and heat at 80°C for 48 hours.

-

Purify via recrystallization from ethanol/water.

Limitations :

-

Low yields (25–35%) due to competing side reactions.

-

Requires excess fluorinating agent, increasing costs.

Esterification and Functional Group Interconversion

Methyl Ester Formation via Carboxylic Acid Activation

The final esterification step is critical for achieving the target compound. A two-step process is often utilized:

-

Acid Chloride Formation :

-

Methylation :

Alternative Route : Direct esterification using iodomethane and sodium carbonate in DMF at 25°C for 20 hours achieves comparable yields (82–88%).

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

To enhance scalability, flow chemistry systems minimize reaction times and improve heat management:

| Parameter | Value |

|---|---|

| Residence Time | 30 minutes |

| Temperature | 100°C |

| Pressure | 10 bar |

| Throughput | 1.2 kg/day |

This method reduces purification steps by leveraging in-line liquid-liquid extraction.

Analytical Validation

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 3.87 (s, 3H, OCH₃), 7.52–7.89 (m, 2H, aromatic).

-

¹⁹F NMR : δ -118.2 to -124.5 (m, 4F).

-

IR : 1715 cm⁻¹ (C=O), 1250–1100 cm⁻¹ (C-F).

Purity Assessment

Reverse-phase HPLC (C18 column, methanol/water gradient) confirms purity >98%.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Amino or thiol-substituted benzothiophenes.

Scientific Research Applications

Chemistry

Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate serves as a crucial building block for synthesizing more complex fluorinated organic compounds. Its reactivity allows for various chemical transformations:

- Oxidation : Can be oxidized to form sulfoxides or sulfones using reagents like potassium permanganate (KMnO4).

- Reduction : Reduces to thiol derivatives using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution Reactions : Nucleophilic substitutions can occur at the fluorinated positions with nucleophiles such as amines or thiols .

Biology

Research indicates potential biological activities:

- Antimicrobial Properties : Investigated for effectiveness against various pathogens.

- Anticancer Activity : Explored for its ability to inhibit cancer cell growth through specific molecular pathways .

Medicine

In medicinal chemistry, this compound is examined for:

- Drug Development : Its structural properties may lead to improved pharmacokinetic profiles in drug candidates.

- Bioactive Molecules : The compound's interactions with biological systems are studied to design therapeutics targeting specific diseases .

Industry

The compound finds applications in:

- Advanced Materials Production : Utilized in the creation of liquid crystals and organic semiconductors due to its unique electronic properties.

- Chemical Manufacturing : Serves as an intermediate in the production of various fluorinated chemicals .

Case Study 1: Anticancer Activity

Research conducted on the anticancer properties of this compound revealed promising results against specific cancer cell lines. The study utilized various concentrations of the compound to assess cell viability and proliferation rates.

Case Study 2: Synthesis and Characterization

A comprehensive study on the synthesis routes of this compound highlighted its versatility as a precursor in developing other fluorinated compounds. The characterization was performed using NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized product.

Mechanism of Action

The mechanism of action of Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate can be contextualized by comparing it with analogous benzothiophene derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Benzothiophene Derivatives

Key Comparisons

The additional fluorines in the target compound likely increase its electron-withdrawing nature, altering reactivity (e.g., slower hydrolysis of the ester group) and enhancing lipid membrane permeability compared to non-fluorinated analogs . Fluorination at multiple positions may also improve thermal stability, a trait critical for materials science applications.

Ring Saturation :

- The tetrahydro ring in 4,4-difluoro-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (Table 1, Row 2) reduces aromaticity, increasing conformational flexibility. This could affect binding to biological targets compared to the fully aromatic tetrafluoro compound.

Functional Group Variation: The methyl ester group in the target compound and Methyl 5-amino-1-benzothiophene-2-carboxylate (Table 1, Row 4) offers hydrolytic stability under physiological conditions, whereas carboxylic acid derivatives (e.g., Row 2 and 3) may form salts or conjugates, altering solubility . The 5-amino substituent in Row 4 introduces a site for hydrogen bonding or further functionalization, a feature absent in the tetrafluoro compound.

Synthetic Accessibility: and highlight chemoselective synthesis routes for non-fluorinated benzothiophenes using triethylsilane/iodine systems . Introducing tetrafluoro substituents likely requires specialized fluorination techniques (e.g., Balz-Schiemann or halogen exchange reactions), which may increase synthetic complexity.

Biological Relevance :

- Compounds like 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (Table 1, Row 3) have been evaluated for biological activity, suggesting that fluorinated analogs like the target compound could be optimized for enhanced pharmacokinetic profiles .

Biological Activity

Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate (CAS No. 155167-42-3) is a fluorinated benzothiophene derivative with significant potential in medicinal chemistry. This compound is characterized by its unique structure, which includes four fluorine atoms that enhance its biological activity and pharmacological properties. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H4F4O2S |

| Molar Mass | 264.2 g/mol |

| Density | 1.574 g/cm³ (predicted) |

| Boiling Point | 310.6 °C (predicted) |

The biological activity of this compound is attributed to its ability to interact with various molecular targets due to the presence of fluorine atoms. These atoms enhance lipophilicity and metabolic stability, facilitating effective interactions with biological membranes and enzymes. The compound has been investigated for several pharmacological effects:

- Anti-inflammatory : It exhibits potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

- Antimicrobial : The compound has shown promising results against various bacterial strains.

- Anticancer : Its structural properties suggest potential applications in cancer therapy.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of compounds related to the benzothiophene structure. This compound was part of a series that showed selective COX-2 inhibition with IC50 values ranging from 0.31 to 1.40 µM. The selectivity index for these compounds ranged from 48.8 to 183.8, indicating a strong preference for COX-2 over COX-1 .

Antimicrobial Activity

Research indicates that benzothiophene derivatives possess broad-spectrum antimicrobial properties. This compound has been tested against various pathogens, demonstrating effective inhibition comparable to standard antibiotics .

Case Study 1: COX Inhibition

In a recent study on the anti-inflammatory properties of benzothiophene derivatives, this compound was synthesized and evaluated for its COX inhibitory potential. The results showed that it significantly reduced paw edema in carrageenan-induced rat models compared to celecoxib .

Case Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of various benzothiophene derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. This compound exhibited notable antibacterial activity with minimal cytotoxicity in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.